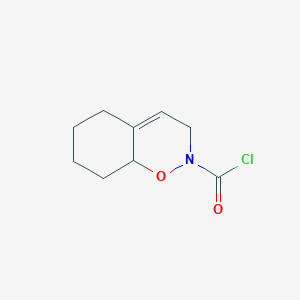

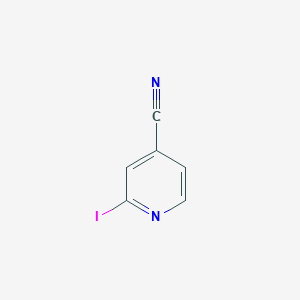

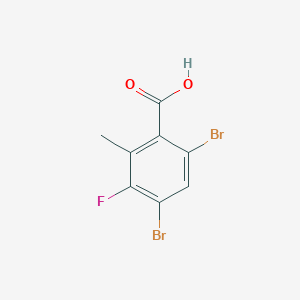

1-(4-Chlorophenyl)piperidin-4-one

Overview

Description

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)piperidin-4-one and related derivatives often involves strategies that capitalize on the reactivity of the piperidin-4-one moiety and the chlorophenyl group. Methods such as nucleophilic aromatic substitution, condensation reactions, and the utilization of chiral auxiliaries for enantioselective synthesis are commonly employed. Advanced synthetic techniques aim to improve yields, reduce reaction times, and minimize environmental impact by employing catalysts and green chemistry principles (Sharma & Singh, 2017).

Molecular Structure Analysis

The molecular structure of this compound is crucial for its chemical properties and biological activity. The presence of the chlorophenyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. Structural analysis techniques, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the conformational preferences and electronic characteristics of this compound and its derivatives, guiding the design of analogues with enhanced activity or specificity (Pietra & Vitali, 1972).

Chemical Reactions and Properties

This compound undergoes a wide range of chemical reactions, including nucleophilic substitution, addition reactions to the carbonyl group, and transformations involving the chlorophenyl moiety. These reactions enable the synthesis of a plethora of compounds with varied biological activities. The chemical properties of this scaffold, such as its reactivity towards nucleophiles and electrophiles, are pivotal in medicinal chemistry for the development of new therapeutic agents (Issac & Tierney, 1996).

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility, and stability, play a significant role in its application in drug development and synthesis. These properties are influenced by the compound's molecular structure and are critical for determining its suitability for various pharmaceutical formulations and synthetic applications. Understanding the physical properties is essential for optimizing the compound's use in medicinal chemistry and pharmaceutical research (Caccia, 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards different chemical reagents, underpin its versatility as a synthetic intermediate and pharmaceutical precursor. These properties are crucial for the compound's role in the synthesis of novel drug candidates and for understanding its mechanism of action at the molecular level. The study of these chemical properties facilitates the design of derivatives with optimized pharmacological profiles and reduced toxicity (Griggs, Tape, & Clarke, 2018).

Scientific Research Applications

Organic Synthesis and Catalysis : A novel compound synthesized using Michael addition, which includes a derivative of 1-(4-Chlorophenyl)piperidin-4-one, shows promising stability and reactivity, suggesting potential applications in organic synthesis and catalysis (Fatma et al., 2017).

Pharmacology - Dopamine Receptors : Another derivative, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, acts as a nanomolar antagonist at human dopamine D4 receptors, indicating potential applications in neurological and psychiatric disorders (Rowley et al., 1997).

Antibacterial and Antifungal Activity : N-dichloroacetyl-bis(2-chlorophenyl)piperidin-4-ones exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kayalvizhi et al., 2018).

Myolytic Effects on Smooth Muscle : A specific compound demonstrated both direct and indirect myolytic effects on smooth muscle in the guinea pig intestine, suggesting applications in gastrointestinal disorders (Stochla & Grzybek-Kania, 1975).

Crystallography and Structural Analysis : Various studies have been conducted to determine the crystal structures of these compounds, providing insights into their molecular conformations and interactions. These findings are crucial in understanding their chemical properties and potential applications in material science (Park et al., 2012); (Ramalingam et al., 2020); (Georges et al., 1989); (Revathi et al., 2015).

Safety and Hazards

The safety data sheet for “1-(4-Chlorophenyl)piperidin-4-one” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

Future Directions

Piperidones, including “1-(4-Chlorophenyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .

properties

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPUBCWGOUYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557490 | |

| Record name | 1-(4-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113759-96-9 | |

| Record name | 1-(4-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)